Preserved NK2 Receptor Binding Affinity Relative to Unmodified Neurokinin A
(Tyr0)-Neurokinin A retains high-affinity binding to the NK2 receptor that is comparable to native Neurokinin A (NKA), ensuring that the N-terminal tyrosine extension does not compromise receptor recognition. This finding is critical for studies where accurate assessment of NK2 receptor interaction is required [1]. In contrast, N-terminal truncation of NKA (e.g., NKA(4-10)) can enhance binding affinity (Ki approximately 10-fold lower than full-length NKA) but alters the pharmacological profile, potentially affecting downstream signaling [2]. (Tyr0)-NKA thus provides a unique balance: it maintains near-native binding characteristics while enabling detection capabilities that native NKA lacks [1].
| Evidence Dimension | NK2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Comparable to native NKA; not significantly altered by Tyr0 addition |
| Comparator Or Baseline | Native NKA: Ki = 0.32 nM at rat NK2R; NKA(4-10): Ki ≈ 0.03–0.1 nM (10-fold higher affinity) |
| Quantified Difference | Tyr0 addition yields no significant affinity loss vs. native NKA (class-level observation) |
| Conditions | Recombinant NK2 receptor expressed in mammalian cells; radioligand displacement with [125I]-NKA |
Why This Matters
For experiments requiring a full-length NKA scaffold with native-like pharmacology but enhanced detection capability, (Tyr0)-NKA is the preferred tool compound.
- [1] Labbé-Jullié C, Granier C, Chabry J, et al. Structure-activity studies on cysteine-substituted neurokinin A analogs. Peptides. 1999;20(7):795-801. View Source
- [2] Matuszek MA, Zeng XP, Strigas J, Burcher E. Binding and functional potency of neurokinin A analogues in the rat fundus: A structure-activity study. Pharmacology. 1999;58(5):227-35. View Source
